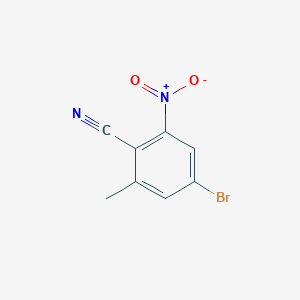

4-Bromo-2-methyl-6-nitrobenzonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-2-6(9)3-8(11(12)13)7(5)4-10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFIDZVLJDEVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Elucidation

Vibrational Spectroscopy (FTIR, FT-Raman) for Mode Assignment and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the molecule. While direct experimental spectra for 4-Bromo-2-methyl-6-nitrobenzonitrile are not widely published, a detailed analysis can be constructed from studies of analogous compounds such as 4-bromobenzonitrile, 4-bromo-3-methylbenzonitrile, and other substituted benzonitriles. nih.govresearchgate.netsemanticscholar.org

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its primary functional groups: the cyano (-C≡N), nitro (-NO₂), methyl (-CH₃), and carbon-bromine (C-Br) moieties, as well as the vibrations of the benzene ring itself.

Cyano Group (C≡N) Vibration: The C≡N stretching vibration is one of the most distinct and easily identifiable peaks in the spectrum. For benzonitrile derivatives, this mode typically appears as a strong, sharp band in the region of 2220-2240 cm⁻¹. rsc.org

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two prominent stretching vibrations: an asymmetric stretch (ν_as_) and a symmetric stretch (ν_s_). The asymmetric stretch usually appears as a strong band between 1500-1570 cm⁻¹, while the symmetric stretch is found at a lower frequency, typically in the 1335-1370 cm⁻¹ range. scirp.org

Methyl Group (CH₃) Vibrations: The methyl group gives rise to several characteristic vibrations. The asymmetric and symmetric C-H stretching modes are expected in the 2900-3000 cm⁻¹ region. In-plane bending (scissoring) and asymmetric deformation modes typically occur around 1445 cm⁻¹ and 1370 cm⁻¹, respectively. scirp.org

Aromatic Ring and C-Br Vibrations: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. scirp.org The carbon-bromine (C-Br) stretching vibration is typically observed as a strong band in the far-infrared region, often between 500 and 600 cm⁻¹. The precise position can be influenced by coupling with other vibrations. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (-C≡N) | Stretching (ν) | 2220 - 2240 |

| Nitro (-NO₂) | Asymmetric Stretching (ν_as_) | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretching (ν_s_) | 1335 - 1370 |

| Methyl (-CH₃) | Asymmetric C-H Stretching | ~2977 |

| Methyl (-CH₃) | Symmetric C-H Stretching | ~2945 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

Due to the complexity of the vibrational spectra of polyatomic molecules, computational methods are essential for accurate mode assignment. researchgate.net Density Functional Theory (DFT) calculations, often using the B3LYP functional with basis sets like 6-311+G, are widely employed to predict molecular geometries and vibrational frequencies. nih.govresearchgate.net

These theoretical calculations provide a full set of vibrational modes, which can be visualized to understand the nature of the atomic motions. However, calculated harmonic frequencies are often higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. scirp.org To bridge this gap, the computed frequencies are typically scaled using specific scale factors, which yields excellent agreement between the observed and calculated spectra. nih.gov This computational-experimental synergy is crucial for confidently assigning complex vibrations, especially in the "fingerprint" region (below 1500 cm⁻¹) where significant mode mixing occurs. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its substitution pattern.

Based on the molecule's structure, the following spectral features are predicted:

¹H NMR: The spectrum is expected to show three distinct signals. A singlet corresponding to the three protons of the methyl (-CH₃) group, and two signals for the two aromatic protons. Due to their ortho positions relative to different substituents, these aromatic protons are in different chemical environments and would likely appear as two distinct singlets or narrow doublets.

¹³C NMR: The spectrum is predicted to display eight unique signals, corresponding to each of the eight carbon atoms in the molecule, as there is no molecular symmetry. The chemical shifts would be influenced by the substituents:

The carbon atom bonded to the bromine (ipso-carbon) may experience a shielding effect, known as the "heavy atom effect," causing it to appear at a relatively upfield position compared to what would be expected based on electronegativity alone. stackexchange.com

The carbons bonded to the electron-withdrawing nitro and cyano groups would be significantly deshielded and appear at downfield chemical shifts.

The methyl carbon would appear at a characteristic upfield position (~20 ppm). docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Resonances for this compound

| Nucleus | Predicted Signal | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Methyl Protons (-CH₃) | 2.3 - 2.7 | Singlet, integration of 3H |

| ¹H | Aromatic Proton (H-3) | 7.8 - 8.2 | Singlet or narrow doublet, 1H |

| ¹H | Aromatic Proton (H-5) | 7.8 - 8.2 | Singlet or narrow doublet, 1H |

| ¹³C | Methyl Carbon (-CH₃) | 18 - 25 | |

| ¹³C | Cyano Carbon (-C≡N) | 115 - 120 |

While direct studies on this molecule are unavailable, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment. A COSY spectrum would confirm the coupling (or lack thereof) between the aromatic protons, while an HSQC spectrum would correlate each proton signal directly to its attached carbon atom, confirming the C-H framework.

For a rigid aromatic molecule like this compound, significant dynamic processes such as large-scale conformational changes are not expected under standard conditions. Techniques like variable-temperature NMR, which are used to study such processes, would likely show little change in the spectrum over a typical temperature range, confirming the molecule's rigid nature.

Mass Spectrometry for Mechanistic Pathway Tracing and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns.

For this compound (C₈H₅BrN₂O₂), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion region will exhibit a characteristic doublet pattern. There will be a peak for [C₈H₅⁷⁹BrN₂O₂]⁺ and another peak of nearly equal intensity two mass units higher for [C₈H₅⁸¹BrN₂O₂]⁺. nih.gov

The fragmentation of the molecule under electron ionization would likely proceed through several key pathways:

Loss of Nitro Group: A common fragmentation pathway for nitroaromatics is the loss of the nitro group, either as NO₂ (loss of 46 amu) or as NO followed by CO.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 amu).

Loss of HCN: Fragmentation of the benzonitrile core can involve the elimination of a neutral molecule of hydrogen cyanide (HCN), resulting in a loss of 27 amu.

Table 3: Plausible Mass Fragments for this compound

| Fragment Ion | Proposed Loss | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

|---|---|---|---|

| [C₈H₅BrN₂O₂]⁺ | Molecular Ion (M⁺) | 240 | 242 |

| [C₈H₅BrN]⁺ | Loss of NO₂ | 194 | 196 |

| [C₈H₅N₂O₂]⁺ | Loss of Br | 161 | - |

This detailed spectroscopic and spectrometric analysis, though partly predictive, provides a robust framework for the structural characterization of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromobenzonitrile |

| 4-bromo-3-methylbenzonitrile |

Theoretical and Computational Chemistry Studies

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)There is no available data on the theoretical prediction of spectroscopic properties such as vibrational frequencies or chemical shifts for this compound.

While computational studies exist for structurally related compounds, the strict adherence to the specified subject, "4-Bromo-2-methyl-6-nitrobenzonitrile," precludes the inclusion of data from other molecules. The generation of scientifically accurate data tables and detailed research findings is therefore not feasible.

Crystallographic Analysis and Solid State Chemistry

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of crystalline materials at an atomic resolution. This technique involves irradiating a single crystal of the target compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the arrangement of atoms within the crystal lattice.

While specific single-crystal X-ray diffraction data for 4-bromo-2-methyl-6-nitrobenzonitrile is not publicly available, the analysis of structurally related compounds allows for a confident prediction of its key molecular features. For instance, the analysis of related benzonitrile derivatives reveals that the molecule is likely to be nearly planar. The planarity of the benzene ring is a common feature, and the substituents—bromo, methyl, nitro, and cyano groups—would lie close to this plane. Any deviation from planarity would likely be due to minor steric hindrance between the ortho-substituted methyl and nitro groups.

The crystallographic data for a related compound, 2-bromo-4-methylbenzonitrile, shows an almost planar molecule with an r.m.s. deviation for the non-hydrogen atoms of 0.008 Å. researchgate.net Similarly, the analysis of 1-bromo-4-methyl-2-nitrobenzene indicates a dihedral angle of 14.9 (11)° between the nitro group and the phenyl ring. nih.gov Based on these examples, the crystal structure of this compound would be expected to crystallize in a common space group for organic molecules, such as P2₁/c or P-1, and its unit cell dimensions would reflect the size and shape of the molecule.

A hypothetical data table for the crystallographic analysis of this compound, based on typical values for similar organic compounds, is presented below. It is important to note that these are representative values and not experimental data for this specific compound.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.0 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 694 |

| Z | 4 |

Analysis of Intermolecular Interactions

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. These non-covalent forces dictate the packing of the molecules in the crystal lattice and influence properties such as melting point and solubility. The primary intermolecular interactions expected for this compound include halogen bonding, π-π stacking, and weak hydrogen bonds.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms such as the nitrogen of the nitrile group or an oxygen atom of the nitro group on an adjacent molecule. This type of interaction, denoted as C–Br···N or C–Br···O, is directional and has been shown to play a significant role in the crystal engineering of halogenated organic compounds.

Pi-Pi Stacking: The aromatic rings of substituted benzonitriles often engage in π-π stacking interactions. researchgate.netresearchgate.net In the case of this compound, the presence of both electron-donating (methyl) and electron-withdrawing (nitro, bromo, and cyano) groups on the benzene ring can influence the nature of these interactions. The interactions can be either face-to-face or offset, with the latter being more common to minimize electrostatic repulsion. chemrxiv.org For example, in the crystal structure of 2-bromo-4-methylbenzonitrile, weak π–π stacking interactions are observed with centroid–centroid separations of 3.782 (2) and 3.919 (2) Å, which generate columns of molecules. researchgate.net

A summary of the expected intermolecular interactions and their typical distances is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Halogen Bonding | C-Br | N (nitrile), O (nitro) | 2.8 - 3.5 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |

| Weak Hydrogen Bonding | C-H (methyl/aromatic) | N (nitrile), O (nitro) | 2.4 - 3.0 |

Crystal Engineering Principles Applied to Substituted Benzonitriles

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov For substituted benzonitriles, the principles of crystal engineering can be applied to control the molecular packing and, consequently, the material's properties.

The substituents on the benzonitrile core play a crucial role in directing the crystal packing. The interplay between the size, shape, and electronic nature of the bromo, methyl, and nitro groups in this compound will determine the dominant intermolecular interactions and the resulting supramolecular architecture.

For example, the strong electron-withdrawing nature of the nitro and cyano groups can enhance the propensity for certain types of interactions. The introduction of these groups can lead to the formation of robust synthons, which are reliable and predictable patterns of intermolecular interactions. In the context of substituted benzonitriles, the formation of dimeric motifs through C-H···N hydrogen bonds or π-π stacking is a common crystal engineering strategy. mdpi.com

Derivatives and Analogues: Structure Reactivity Relationships and Synthetic Access

Systematic Modification of the 4-Bromo-2-methyl-6-nitrobenzonitrile Scaffold

The chemical scaffold of this compound offers multiple sites for modification, allowing for a detailed investigation of structure-reactivity relationships.

The arrangement of the bromo, methyl, and nitro groups on the benzonitrile ring significantly impacts the electronic environment and, consequently, the reactivity of the molecule. The interplay of inductive and resonance effects of these substituents dictates the susceptibility of the aromatic ring to nucleophilic and electrophilic attack.

The nitro group (-NO2) is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to it. nih.govwikipedia.org The cyano group (-CN) also acts as an electron-withdrawing group. nih.gov Conversely, the methyl group (-CH3) is an electron-donating group, which activates the ring towards electrophilic substitution. nih.gov The bromine atom has a dual role; it is inductively electron-withdrawing but can donate electrons through resonance. libretexts.org

The relative positions of these groups can either reinforce or counteract each other's electronic effects. For instance, in this compound, the strong electron-withdrawing nitro group at position 6 enhances the electrophilicity of the carbon atom bearing the bromo group at position 4, making it susceptible to nucleophilic attack. The methyl group at position 2, being electron-donating, can modulate this effect.

Interactive Data Table: Predicted Reactivity of Positional Isomers

| Isomer Name | Predicted Relative Reactivity towards Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position | Rationale |

| This compound | High | The nitro group at the ortho position to the bromine strongly activates the ring for SNAr by stabilizing the Meisenheimer intermediate through resonance. stackexchange.com |

| 2-Bromo-4-methyl-6-nitrobenzonitrile | Moderate to High | The nitro group is para to the bromine, providing strong activation for SNAr through resonance stabilization of the intermediate. stackexchange.com |

| 4-Bromo-3-methyl-5-nitrobenzonitrile | Low | The nitro group is meta to the bromine, offering only inductive activation, which is less effective than resonance stabilization for SNAr. |

Varying the halogen substituent or modifying the methyl and nitro functional groups can profoundly alter the chemical properties of the this compound scaffold.

Replacing bromine with other halogens (fluorine, chlorine, iodine) would affect the reactivity in nucleophilic aromatic substitution reactions. Generally, for SNAr reactions, the rate of reaction follows the order F > Cl > Br > I, which is counterintuitive to the trend of electronegativity but is explained by the stability of the intermediate and the ease of C-X bond cleavage in the rate-determining step. wikipedia.org

Modification of the methyl group, for example, through oxidation to a carboxylic acid or conversion to a halomethyl group, would introduce new electronic and steric factors. An electron-withdrawing carboxyl group would further deactivate the ring towards electrophilic attack but could potentially influence the acidity of nearby protons.

Alterations to the nitro group, such as reduction to an amino group, would completely change the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. This would deactivate the ring towards nucleophilic substitution and strongly activate it for electrophilic substitution at the ortho and para positions.

Interactive Data Table: Impact of Halogen and Functional Group Variations

| Analogue of this compound | Modification | Predicted Impact on Reactivity |

| 4-Fluoro-2-methyl-6-nitrobenzonitrile | Bromine replaced with Fluorine | Increased reactivity towards nucleophilic aromatic substitution. |

| 4-Chloro-2-methyl-6-nitrobenzonitrile | Bromine replaced with Chlorine | Slightly increased reactivity towards nucleophilic aromatic substitution compared to the bromo analogue. |

| 4-Iodo-2-methyl-6-nitrobenzonitrile | Bromine replaced with Iodine | Decreased reactivity towards nucleophilic aromatic substitution. |

| 4-Bromo-2-(trifluoromethyl)-6-nitrobenzonitrile | Methyl group replaced with a Trifluoromethyl group | Increased overall electron-withdrawing character of the molecule, enhancing reactivity towards nucleophilic attack. |

| 4-Amino-2-methyl-6-nitrobenzonitrile | Nitro group reduced to an Amino group | Decreased reactivity towards nucleophilic substitution and increased reactivity towards electrophilic substitution. |

Synthesis of Libraries of Related Compounds for Research Applications

The generation of compound libraries based on the this compound scaffold is a powerful strategy for exploring structure-activity relationships in drug discovery and materials science. bohrium.comcam.ac.uk Methodologies such as combinatorial chemistry and parallel synthesis enable the rapid production of a large number of derivatives. nih.gov

A common approach involves using the core scaffold and introducing diversity by reacting it with a variety of building blocks. For instance, the bromine atom at the 4-position can be displaced via nucleophilic aromatic substitution with a library of amines, alcohols, or thiols to generate a diverse set of analogues. Similarly, Suzuki or other cross-coupling reactions could be employed to introduce a range of aryl or alkyl groups at this position.

Solid-phase synthesis is another valuable technique where the scaffold is attached to a polymer resin, allowing for easy purification after each reaction step. This method is highly amenable to automation and the creation of large, diverse libraries.

Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Design

Chemoinformatics provides the computational tools to manage and analyze large chemical datasets, while QSAR and QSPR modeling aim to establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. libretexts.orgmdpi.com These in silico methods are invaluable for the rational design of novel derivatives of this compound.

For nitroaromatic compounds, QSAR studies have been employed to predict properties such as toxicity. nih.govbyjus.comchemrxiv.org Descriptors used in these models can be categorized as constitutional, topological, quantum-chemical, and 3D-descriptors. researchgate.net By developing a QSAR model for a series of this compound analogues, it would be possible to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

QSPR models can predict physicochemical properties like solubility, melting point, and lipophilicity (logP), which are crucial for the developability of a compound for various applications. researchgate.netnih.gov For example, a QSPR model could be developed to predict the electronic properties of different halogenated or functionalized analogues, providing insights into their expected reactivity.

Interactive Data Table: Examples of Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Information Provided |

| Constitutional | Molecular Weight, Number of atoms, Number of rings | Basic information about the molecule's composition. |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and connectivity of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Partial charges | Provides insights into the electronic properties and reactivity of the molecule. mdpi.com |

| 3D-Descriptors | Molecular Volume, Surface Area, Shape Indices | Describes the three-dimensional arrangement of the atoms in space. |

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 4-Bromo-2-methyl-6-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves sequential bromination and nitration of methylbenzonitrile precursors. For bromination, use N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) under radical initiation (AIBN, 70–80°C). Subsequent nitration employs mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize decomposition. Yield optimization requires strict stoichiometric control (1:1.2 molar ratio for Br:precursor) and purification via gradient column chromatography (ethyl acetate/hexane, 1:4 to 1:2) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.8–8.5 ppm for nitro-adjacent H) and methyl groups (δ 2.5–2.8 ppm). Coupling constants (J = 8–10 Hz) confirm substitution patterns.

- FT-IR: Nitrile stretching at ~2220 cm⁻¹; nitro asymmetric/symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹.

- HRMS: Validate molecular ion clusters (e.g., [M+H]⁺ at m/z 255.94) with bromine isotope ratios (1:1 for ⁷⁹Br/⁸¹Br) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals suitable for X-ray diffraction?

- Methodological Answer: Slow evaporation from dichloromethane/hexane (1:3 v/v) at 4°C yields prismatic crystals. Alternative systems include ethanol/water (70:30) with controlled cooling (0.5°C/min). Pre-screen solvents using polarization microscopy to assess crystal habit .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using SHELXL?

- Methodological Answer: For pseudo-merohedral twinning, apply the TWIN/BASF commands in SHELXL to refine twin fractions. Validate hydrogen bonding via residual electron density maps (Δρ < 0.3 eÅ⁻³). Cross-check nitro group planarity using restraints (FLAT for O-N-O angles). Compare refinement metrics (R₁ < 5%, wR₂ < 12%) against independent datasets .

Q. What methodologies enable the detection and quantification of trace byproducts in this compound synthesis, and how should analytical data be reconciled with mechanistic hypotheses?

- Methodological Answer:

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to separate isomers (e.g., 3-nitro vs. 6-nitro derivatives).

- Kinetic Analysis: Collect timed aliquots to track byproduct formation (e.g., di-nitrated species) via UV-Vis at 254 nm.

- Mechanistic Reconciliation: Correlate byproduct profiles with computational DFT studies (B3LYP/6-31G*) to identify transition-state barriers .

Q. How should researchers design experiments to investigate the electronic effects of the nitro group on the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer:

- Hammett Analysis: Use para-substituted anilines (σ values: -0.66 to +0.78) to quantify substituent effects on reaction rates (log(k) vs. σ plots).

- In Situ Monitoring: Employ ¹⁹F NMR (if fluorinated analogs are used) to track intermediate formation.

- Electrostatic Potential (ESP) Maps: Generate ESP surfaces (at MP2/cc-pVTZ level) to visualize electron-deficient regions near the nitro group .

Q. What strategies are recommended for analyzing competing reaction pathways in the nitration of bromo-methylbenzonitrile precursors?

- Methodological Answer:

- Isotopic Labeling: Introduce ¹⁵N in HNO₃ to trace nitro group incorporation via MS/MS.

- Regioselectivity Studies: Compare nitration outcomes (ortho vs. para) using methyl-blocked analogs.

- Computational Modeling: Calculate activation energies (Gaussian 16, M06-2X/def2-TZVP) for competing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.